4-Fluorobenzyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

(4-fluorophenyl)methyl acetate |

InChI |

InChI=1S/C9H9FO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 |

InChI Key |

DJBFVOJTBWVMKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzyl Acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Fluorobenzyl acetate (B1210297). The information is intended to support research, development, and application activities within the scientific community.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| IUPAC Name | (4-fluorophenyl)methyl acetate | [1] |

| SMILES | CC(=O)OCC1=CC=C(C=C1)F | [1] |

| InChI | InChI=1S/C9H9FO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | [1] |

| InChIKey | DJBFVOJTBWVMKW-UHFFFAOYSA-N | [1] |

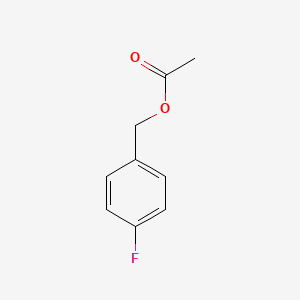

Chemical Structure

The molecular structure of 4-Fluorobenzyl acetate consists of a benzyl (B1604629) group substituted with a fluorine atom at the para position of the benzene (B151609) ring. This 4-fluorobenzyl moiety is connected to an acetate group through an ester linkage.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound from (4-Fluorophenyl)methanol

This protocol details the synthesis of this compound via the esterification of (4-fluorophenyl)methanol.

Materials:

-

(4-Fluorophenyl)methanol

-

Acetic anhydride (B1165640) (Ac₂O)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve (4-fluorophenyl)methanol in dichloromethane.

-

Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the aromatic, benzylic, and acetyl protons. The aromatic protons appear as a multiplet in the range of δ 7.38–7.29 ppm (2H) and a multiplet at δ 7.09–6.98 ppm (2H).[2] The benzylic protons (CH₂) resonate as a singlet at approximately δ 5.06 ppm (2H).[2] The methyl protons of the acetate group appear as a singlet at around δ 2.09 ppm (3H).[2]

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows the carbonyl carbon of the ester at approximately δ 171.0 ppm.[2] The carbon attached to the fluorine atom appears as a doublet at δ 162.78 ppm with a large coupling constant (J = 246.8 Hz).[2] Other aromatic carbons are observed at δ 131.93, 130.41 (d, J = 8.3 Hz), and 115.62 (d, J = 21.6 Hz).[2] The benzylic carbon resonates at δ 65.71 ppm, and the methyl carbon of the acetate group is found at δ 21.12 ppm.[2]

-

¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum displays a single resonance at approximately δ -113.56 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong characteristic absorption bands for the ester functional group. A strong C=O stretching vibration should be observed in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching bands are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A C-F stretching band is also anticipated.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The mass spectrum can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural information.

References

4-Fluorobenzyl acetate CAS number 5934-43-0

An In-depth Technical Guide to 4-Fluorobenzyl Acetate (B1210297) (CAS: 5934-43-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzyl acetate (CAS Number: 5934-43-0), a fluorinated organic ester. It details the compound's chemical and physical properties, spectroscopic data, a representative synthesis protocol, and potential applications, particularly in the realm of medicinal chemistry and drug development. The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, potency, and pharmacokinetic profile, making fluorinated building blocks like this compound valuable intermediates in the synthesis of novel therapeutic agents.[1][2] This document is intended to serve as a technical resource for researchers utilizing this compound in their work.

Chemical and Physical Properties

This compound is a colorless liquid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5934-43-0 | - |

| Molecular Formula | C₉H₉FO₂ | [4] |

| Molecular Weight | 168.16 g/mol | [4] |

| IUPAC Name | (4-fluorophenyl)methyl acetate | [4] |

| SMILES | CC(=O)OCC1=CC=C(C=C1)F | [4] |

| Appearance | Colorless liquid | [3] |

| Kovats Retention Index | 1179 (Semi-standard non-polar) | [4] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The key spectral data are presented below.

| Technique | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.38 – 7.29 (m, 2H), 7.09 – 6.98 (m, 2H), 5.06 (s, 2H), 2.09 (s, 3H) | [3] |

| ¹³C NMR | Spectra available, specific peak data not fully detailed in search results. | [4] |

| GC-MS (EI) | Key fragments (m/z): 109, 108, 126. | [4] |

Synthesis and Purification

While a specific protocol for the synthesis of this compound was not found, a standard esterification procedure can be employed. The following is a representative experimental protocol based on the common synthesis of benzyl (B1604629) acetates from the corresponding benzyl alcohol.[5][6][7]

Experimental Protocol: Synthesis of this compound

Reaction: Esterification of 4-Fluorobenzyl alcohol with acetic anhydride (B1165640).

Materials:

-

4-Fluorobenzyl alcohol

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a solution of 4-fluorobenzyl alcohol in diethyl ether, add pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC is recommended).

-

Quench the reaction by slowly adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow and Characterization

The general workflow for the synthesis and characterization of this compound is illustrated below.

Caption: A general workflow for the synthesis and characterization of this compound.

The logical relationship between the starting materials, the final product, and its key analytical confirmations is depicted in the following diagram.

Caption: Key relationships between reactants, product, and characterization methods.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in the provided search results, its structure is indicative of its utility as a synthetic intermediate in medicinal chemistry. The 4-fluorobenzyl moiety is present in a variety of biologically active compounds.[8][9]

Role of Fluorine in Drug Design: The introduction of fluorine into a drug candidate can have several beneficial effects:[2]

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug.

-

Enhanced Potency: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with a biological target.

-

Improved Pharmacokinetics: Fluorine substitution can influence properties like lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Synthetic Applications: this compound can serve as a precursor to other 4-fluorobenzyl-containing compounds. The acetate group can be hydrolyzed to regenerate the alcohol, or it can be displaced in certain substitution reactions. Its primary role is likely as a protected form of 4-fluorobenzyl alcohol or as a building block for more complex molecules where the 4-fluorobenzyl group is a key pharmacophore. For instance, related structures like 1-(4-fluorobenzyl)piperazine (B185958) are used to develop novel enzyme inhibitors.[8]

Safety Information

Specific safety data for this compound is not detailed in the search results. However, as with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. This compound | C9H9FO2 | CID 14793785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. scribd.com [scribd.com]

- 8. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Fluorobenzyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluorobenzyl acetate (B1210297), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The structural elucidation of 4-fluorobenzyl acetate is supported by a combination of spectroscopic techniques. The following tables summarize the quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.38 – 7.29 | m | - | 2 | Ar-H (ortho to F) |

| 7.09 – 6.98 | m | - | 2 | Ar-H (meta to F) |

| 5.06 | s | - | 2 | -CH ₂- |

| 2.09 | s | - | 3 | -C(=O)CH ₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.9 | C =O |

| 163.0 (d, J = 247.0 Hz) | C -F |

| 131.8 (d, J = 3.2 Hz) | Ar-C (ipso to CH₂OAc) |

| 130.2 (d, J = 8.2 Hz) | Ar-C H (ortho to F) |

| 115.5 (d, J = 21.6 Hz) | Ar-C H (meta to F) |

| 65.7 | -C H₂- |

| 21.0 | -C(=O)C H₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3040 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1605, ~1510 | Medium | Aromatic C=C Stretch |

| ~1220 | Strong | C-O Stretch (Ester) |

| ~1160 | Strong | C-F Stretch |

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS, EI) of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 109 | High | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 108 | High | [C₇H₅F]⁺ |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to the residual solvent peak. For ¹H NMR, the data was acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were obtained.

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The sample was introduced into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrum was recorded by scanning a range of mass-to-charge ratios.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of 4-Fluorobenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluorobenzyl acetate (B1210297), a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details a reliable synthetic protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

4-Fluorobenzyl acetate is a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As such, this compound serves as a key building block for the synthesis of more complex fluorinated molecules. This guide focuses on a common and efficient method for its preparation: the esterification of 4-fluorobenzyl alcohol.

Synthesis Pathway: Esterification of 4-Fluorobenzyl Alcohol

The most straightforward and widely employed method for the synthesis of this compound is the esterification of 4-fluorobenzyl alcohol with acetic anhydride (B1165640). This reaction can be effectively catalyzed by a base, such as pyridine (B92270), to facilitate the acetylation of the primary alcohol.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

4-Fluorobenzyl alcohol

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-fluorobenzyl alcohol (1.0 eq) in diethyl ether (0.2 M) in a round-bottom flask, add pyridine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 4-Fluorobenzyl Alcohol |

| Reagent | Acetic Anhydride |

| Catalyst | Pyridine |

| Solvent | Diethyl Ether |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Yield | ~90% |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.38 – 7.29 (m, 2H), 7.09 – 6.98 (m, 2H), 5.06 (s, 2H), 2.09 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.9, 162.9 (d, J=246 Hz), 131.8 (d, J=3 Hz), 130.2 (d, J=8 Hz), 115.5 (d, J=22 Hz), 65.6, 21.0 |

| IR (neat, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1740 (C=O, ester), ~1605, 1510 (C=C, aromatic), ~1220 (C-F) |

| Mass Spec. (EI, m/z) | 168 [M]⁺, 109 [M-CH₃CO₂]⁺, 43 [CH₃CO]⁺ |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound, a key intermediate for researchers in drug development and organic synthesis. The presented method is robust, high-yielding, and employs readily available reagents. The comprehensive data provided will aid in the replication of this procedure and the characterization of the final product.

Physical properties of 4-Fluorobenzyl acetate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of 4-Fluorobenzyl acetate (B1210297), with a specific emphasis on its melting and boiling points. Due to the limited availability of experimentally determined data for these specific properties in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for their determination.

Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | PubChem[1] |

| Molecular Weight | 168.16 g/mol | PubChem[1] |

| IUPAC Name | (4-fluorophenyl)methyl acetate | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory protocols for the experimental determination of the melting and boiling points of organic compounds such as 4-Fluorobenzyl acetate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The presence of impurities typically causes a depression and broadening of the melting point range.

Methodology: Capillary Method using a Melting Point Apparatus

This is the most common method for determining the melting point of a solid organic compound.

-

Sample Preparation:

-

Ensure the this compound sample is crystalline and completely dry, as residual solvent can act as an impurity.[3]

-

Place a small amount of the finely powdered sample onto a clean, dry surface.

-

Gently tap the open end of a capillary tube (sealed at one end) into the sample to collect a small amount.[3][4]

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[3][5]

-

-

Measurement:

-

Place the capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar digital device).[4][6]

-

If the approximate melting point is unknown, a rapid preliminary heating (10-20 °C/minute) can be performed to get an estimated range.[7]

-

For an accurate measurement, start with a new sample and heat at a slower rate (approximately 1-2 °C/minute) when the temperature is within 15-20 °C of the estimated melting point.[6][7]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][6]

-

-

Mixed Melting Point:

-

To confirm the identity of a synthesized compound, a mixed melting point determination can be performed. This involves mixing the unknown sample with a known, pure sample of the same compound. If there is no depression or broadening of the melting point, the unknown sample is likely the same as the known compound.[7]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

This micro-scale method is suitable for determining the boiling point of small quantities of a liquid.

-

Sample Preparation:

-

Add approximately 0.5 mL of this compound to a small test tube (e.g., a Durham tube).

-

Take a capillary tube sealed at one end and place it into the test tube with the open end down.[8]

-

-

Apparatus Setup:

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner. This will circulate the oil and ensure even heating.[8]

-

As the temperature rises, air will be expelled from the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached its boiling point.[8]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8] Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the physical characterization of a synthesized compound like this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. This compound | C9H9FO2 | CID 14793785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetic acid, (4-fluorophenyl)methyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Fluorobenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 4-fluorobenzyl acetate (B1210297). Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the predicted physicochemical properties, solubility, and stability characteristics based on the compound's chemical structure and the known behavior of related benzyl (B1604629) esters. Furthermore, it offers detailed, standardized experimental protocols for the systematic determination of these critical parameters. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are working with or considering the use of 4-fluorobenzyl acetate.

Introduction

This compound is a fluorinated organic ester with potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the fluorine atom on the benzyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for the development of novel compounds. A thorough understanding of its solubility and stability is paramount for its effective use in any application, from designing reaction conditions to formulating final products.

This guide addresses the core requirements for handling and evaluating this compound by providing:

-

A summary of its known physicochemical properties.

-

Predicted solubility behavior and a detailed protocol for its experimental determination.

-

An analysis of its likely degradation pathways and a comprehensive protocol for assessing its chemical stability.

All quantitative data is presented in structured tables, and key experimental workflows and chemical pathways are visualized using diagrams to ensure clarity and ease of use.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | PubChem[1] |

| Molecular Weight | 168.16 g/mol | PubChem[1] |

| IUPAC Name | (4-fluorophenyl)methyl acetate | PubChem[1] |

| Appearance | Predicted: Colorless liquid or solid | Inferred |

| XLogP3 (Predicted) | 2.1 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Note: XLogP3 is a computed measure of hydrophobicity. A value of 2.1 suggests that the compound is more soluble in octanol (B41247) than in water, indicating low aqueous solubility.

Solubility Profile

The solubility of this compound is dictated by its molecular structure. As an ester with a significant nonpolar aromatic region, it is expected to be sparingly soluble in polar solvents like water but readily soluble in a range of common organic solvents.

Predicted Solubility

-

Water: Low solubility is expected due to the hydrophobic nature of the benzene (B151609) ring and the ester group.

-

Alcohols (e.g., Ethanol, Methanol): Good solubility is predicted due to the ability of these solvents to interact with the polar ester group while also solvating the nonpolar parts of the molecule.

-

Ethers and Esters (e.g., Diethyl Ether, Ethyl Acetate): High solubility is expected based on the "like dissolves like" principle.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is predicted.

-

Apolar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is expected.

-

Aqueous Acids and Bases: Insoluble, as the ester group is not expected to protonate or deprotonate under dilute acidic or basic conditions to form a soluble salt. However, prolonged exposure to acidic or basic solutions can lead to hydrolysis (see Section 4).

Experimental Protocol for Qualitative Solubility Determination

This protocol outlines a standardized method for determining the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated cylinders or pipettes

-

Solvents: Purified Water, Ethanol, Acetone, Ethyl Acetate, Hexane, 5% (w/v) aqueous HCl, 5% (w/v) aqueous NaOH.

Procedure:

-

Add approximately 20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, vigorously agitate the mixture using a vortex mixer for 30 seconds.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble" based on the observations after adding the full 1 mL of solvent.

-

Repeat the procedure for each solvent.

Illustrative Solubility Data Presentation

The results from the qualitative solubility tests should be recorded in a clear, tabular format. The following table presents hypothetical results based on the predicted solubility.

| Solvent | Observation (Hypothetical) | Solubility Classification |

| Water | Fine particles remain | Insoluble |

| Ethanol | Clear solution forms | Soluble |

| Acetone | Clear solution forms | Soluble |

| Ethyl Acetate | Clear solution forms | Soluble |

| Hexane | Clear solution forms | Soluble |

| 5% HCl (aq) | Insoluble, no reaction | Insoluble |

| 5% NaOH (aq) | Insoluble, no reaction | Insoluble |

Stability Profile

The primary stability concern for this compound, like other esters, is its susceptibility to hydrolysis. This reaction involves the cleavage of the ester bond to yield 4-fluorobenzyl alcohol and acetic acid. The rate of hydrolysis is highly dependent on pH and temperature.

Potential Degradation Pathways

Chemical Degradation (Hydrolysis): The ester linkage is the most reactive site for degradation.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed (Saponification): Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and the alcohol. This process is generally faster than acid-catalyzed hydrolysis and is irreversible.[2]

Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. While specific pathways are not documented, decomposition of similar benzyl esters can involve elimination reactions or homolytic cleavage, potentially producing various volatile byproducts.[3]

References

An In-depth Technical Guide to the Safety and Handling of 4-Fluorobenzyl Acetate

This guide provides comprehensive safety and handling information for 4-Fluorobenzyl acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard identification, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

4-Fluorobenzyl acetate is a fluorinated organic compound.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₉H₉FO₂[1] |

| Molecular Weight | 168.16 g/mol [1] |

| Appearance | Colorless liquid (based on similar compounds)[3][4] |

| Boiling Point | Not explicitly available for this compound. For the related compound 4-chlorobenzyl acetate, the boiling point is 78-81 °C at 1 mmHg.[5] Benzyl acetate has a boiling point of 214 °C.[3][4] |

| Melting Point | Not explicitly available. Benzyl acetate has a melting point of -51 °C.[3][4] |

| Flash Point | Not explicitly available. For the related compound 4-Fluorobenzyl bromide, the flash point is 74.8 °C.[6] Benzyl acetate has a flash point of 102 °C.[3][4] |

| Density | Not explicitly available. The related compound 4-chlorobenzyl acetate has a density of 1.169 g/mL.[5] |

| Solubility | Likely soluble in organic solvents. The related compound Benzyl acetate is water-soluble.[3] |

Hazard Identification and Safety Precautions

While some safety data sheets for similar compounds suggest they are not classified as hazardous, it is crucial to handle all chemicals with appropriate caution.[7][8][9] For instance, the related compound Benzyl acetate may be harmful if swallowed and is harmful to aquatic life with long-lasting effects.[3][10]

General safety precautions include:

-

Do not breathe mist, vapors, or spray.[11]

-

Handle the product in a well-ventilated area, preferably in a closed system or with appropriate exhaust ventilation.[11][12]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[11]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

| PPE Category | Recommendations |

| Eye/Face Protection | Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[7][11][12] Gloves must be inspected before use and disposed of properly after use.[7] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][11] A recommended filter type is for organic gases and vapors (Type A, Brown).[11] |

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation.[13]

-

Use in a well-ventilated area.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13][14]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Store under an inert atmosphere.[11]

-

Incompatible materials include bases, strong oxidizing agents, alcohols, amines, and metals.[11]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.[11]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11] |

| Skin Contact | Immediately wash off with soap and plenty of water.[7] Remove all contaminated clothing and shoes. Seek immediate medical attention.[11] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][11] Seek medical attention. |

| Ingestion | Do NOT induce vomiting.[11] Call a physician immediately.[11] Rinse mouth with water.[7] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Ensure adequate ventilation.[16]

-

Remove all sources of ignition.[14]

-

For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, vermiculite) and place in a suitable container for disposal.[11][12][13]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8] Do not let the chemical enter the environment.[11]

Experimental Protocols

Generalized Protocol for Handling Liquid Organic Compounds

This protocol provides a general framework for the safe handling of liquid organic compounds like this compound in a laboratory setting.

-

Preparation:

-

Conduct a thorough risk assessment for the planned experiment.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

Have spill cleanup materials readily accessible.

-

-

Handling:

-

Perform all manipulations of the compound within a chemical fume hood.

-

Use appropriate glassware and equipment, inspecting for any damage before use.

-

When transferring the liquid, use a pipette or a syringe to minimize the risk of spills and splashes.

-

Keep the container of this compound closed when not in use.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that may have come into contact with the compound.

-

Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers.

-

Wash hands thoroughly with soap and water after completing the work.

-

Visualizations

Caption: Workflow for the safe laboratory handling of this compound.

Caption: First aid measures for exposure to this compound.

References

- 1. This compound | C9H9FO2 | CID 14793785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorophenyl acetate | C8H7FO2 | CID 136253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.fr [fishersci.fr]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-Fluorobenzyl bromide | 459-46-1 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. prod.adv-bio.com [prod.adv-bio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. kasturiaromatics.com [kasturiaromatics.com]

- 16. carlroth.com [carlroth.com]

An In-depth Technical Guide to 4-Fluorobenzyl Acetate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzyl acetate (B1210297) is an organic ester that is gaining attention in the field of medicinal chemistry and drug development. Its fluorinated benzyl (B1604629) moiety offers unique physicochemical properties that can enhance the pharmacological profile of parent compounds. This technical guide provides a comprehensive overview of the molecular and physical properties of 4-Fluorobenzyl acetate, detailed experimental protocols for its synthesis, and an exploration of its potential applications, particularly in the context of anticancer drug discovery.

Core Properties of this compound

This compound, with the chemical formula C₉H₉FO₂, is a colorless liquid at room temperature. The introduction of a fluorine atom to the benzyl group can significantly alter the electronic properties of the molecule, influencing its reactivity and biological activity.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| Appearance | Colorless liquid | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.38 – 7.29 (m, 2H), 7.09 – 6.98 (m, 2H), 5.06 (s, 2H), 2.09 (s, 3H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 170.91, 135.07, 131.85, 130.07, 122.42, 65.61, 21.09 | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through enzymatic catalysis, which offers high selectivity and mild reaction conditions, making it an environmentally friendly approach. The following protocol details a lipase-catalyzed transesterification of 4-fluorobenzyl alcohol.

Enzymatic Synthesis via Transesterification

This method utilizes a commercially available immobilized lipase (B570770) to catalyze the transfer of an acetyl group from vinyl acetate to 4-fluorobenzyl alcohol.

Materials:

-

4-Fluorobenzyl alcohol

-

Vinyl acetate (acyl donor and solvent)

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Isooctane (B107328) (or other suitable organic solvent)

-

Molecular sieves (optional, for drying)

-

Magnetic stirrer and heating plate

-

Reaction vessel (e.g., a round-bottom flask with a stopper)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluorobenzyl alcohol (1 equivalent) in isooctane. While vinyl acetate can act as both the acyl donor and solvent, using a co-solvent like isooctane can aid in product recovery.

-

Addition of Acyl Donor: Add an excess of vinyl acetate (e.g., 2-3 equivalents) to the reaction mixture. The use of excess vinyl acetate helps to drive the reaction equilibrium towards the product side.

-

Enzyme Addition: Add the immobilized lipase (typically 10% w/w of the substrates) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at a constant temperature, typically between 30-40°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reaction Work-up: Once the reaction is complete (as indicated by the consumption of the starting alcohol), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Product Isolation: Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a common strategy to improve their metabolic stability, binding affinity, and lipophilicity. The 4-fluorobenzyl moiety, as present in this compound, can be a key structural motif in the design of novel therapeutic agents.

Anticancer Potential and Mechanism of Action

While this compound itself is not a known anticancer drug, structurally related compounds have demonstrated significant potential. For instance, Bis(4-fluorobenzyl)trisulfide, a synthetic derivative of a natural product, has shown potent anticancer activities against a broad spectrum of tumor cell lines.[3] This compound acts as a novel antimicrotubule agent by binding to β-tubulin at cysteine residue 12, leading to the suppression of microtubule dynamics and arresting tumor cells in the G2-M phase of the cell cycle.[3]

The 4-fluorobenzyl group in such molecules plays a crucial role in their biological activity. It can engage in specific interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and inhibitory potency.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for anticancer agents containing the 4-fluorobenzyl moiety that target microtubule dynamics, ultimately leading to apoptosis.

Caption: Proposed mechanism of action for 4-fluorobenzyl containing anticancer agents.

Chemical Reactivity

Understanding the chemical reactivity of this compound is crucial for its application in organic synthesis and for predicting its metabolic fate.

Ester Hydrolysis

Like other esters, this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 4-fluorobenzyl alcohol and acetic acid (or its conjugate base). The kinetics of this hydrolysis can be influenced by the electronic effect of the fluorine atom on the benzene (B151609) ring.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the -CH₂OAc group is a weakly deactivating, ortho-, para-directing group. The overall directing effect will be a combination of these influences, with substitution likely favoring the positions ortho to the fluorine atom due to its stronger directing effect.

Conclusion

This compound is a valuable compound with promising applications in drug discovery and organic synthesis. Its synthesis via enzymatic methods offers a green and efficient route. The presence of the 4-fluorobenzyl moiety can confer advantageous properties to bioactive molecules, particularly in the development of novel anticancer agents targeting microtubule dynamics. Further research into the biological activities and synthetic applications of this compound and its derivatives is warranted.

References

The Synthetic Versatility of 4-Fluorobenzyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug discovery and materials science. The 4-fluorobenzyl moiety, in particular, is a valuable building block, and its precursor, 4-Fluorobenzyl acetate (B1210297), serves as a versatile and accessible reagent for its introduction. This technical guide provides an in-depth exploration of the potential applications of 4-Fluorobenzyl acetate in organic synthesis, with a focus on its utility in cross-coupling reactions and as a precursor for a robust protecting group. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in the laboratory.

Core Applications of this compound

The synthetic utility of this compound primarily revolves around two key areas: its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions for the formation of C(sp³)–C(sp²) bonds, and as a stable precursor for the introduction of the 4-fluorobenzyl (4-FBn) protecting group for hydroxyl functionalities.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Fluorinated Diarylmethanes

The Suzuki-Miyaura reaction is a powerful method for the construction of carbon-carbon bonds. While benzyl (B1604629) halides are common coupling partners, benzyl acetates have emerged as viable, albeit less reactive, alternatives.[1][2] this compound can be effectively coupled with a variety of arylboronic acids to generate a diverse range of 4-fluorinated diarylmethanes, which are important structural motifs in many biologically active compounds.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of substituted benzyl acetates with arylboronic acids, providing an expected range for reactions involving this compound based on substrates with similar electronic properties.[1]

| Entry | Benzyl Acetate (R) | Arylboronic Acid (Ar) | Product | Yield (%) |

| 1 | 4-MeO | Ph | 4-Methoxy-diphenylmethane | 97 |

| 2 | 4-Me | Ph | 4-Methyl-diphenylmethane | 73 |

| 3 | 4-Cl | Ph | 4-Chloro-diphenylmethane | 68 |

| 4 | 4-F (projected) | Ph | 4-Fluoro-diphenylmethane | ~70-80 |

| 5 | 4-MeO | 4-MeO-Ph | 4,4'-Dimethoxy-diphenylmethane | 83 |

| 6 | 4-MeO | 4-CF₃-Ph | 4-Methoxy-4'-trifluoromethyl-diphenylmethane | 80 |

| 7 | 4-F (projected) | 4-MeO-Ph | 4-Fluoro-4'-methoxy-diphenylmethane | ~80-90 |

| 8 | 4-F (projected) | 4-CF₃-Ph | 4-Fluoro-4'-trifluoromethyl-diphenylmethane | ~75-85 |

-

Reaction Setup: To a screw-capped sealed tube, add PdCl₂ (5 mol%), DPEPhos (5.5 mol%), NaHCO₃ (3 equivalents), and the arylboronic acid (1.5 equivalents).

-

Solvent and Reactant Addition: Add ethanol (B145695) as the solvent, followed by the addition of this compound (1 equivalent).

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C. The reaction progress should be monitored by TLC or GC-MS. Due to the lower reactivity of the acetate leaving group compared to halides, reaction times may be extended (e.g., 24 hours) to achieve optimal conversion.[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to afford the desired 4-fluorinated diarylmethane.

The 4-Fluorobenzyl Group as a Protecting Group for Alcohols

The 4-fluorobenzyl (4-FBn) group can serve as a robust protecting group for hydroxyl functionalities. The introduction of a fluorine atom onto the benzyl group can modulate its electronic properties, offering potential advantages in terms of stability and selective cleavage compared to the standard benzyl group. While the direct use of this compound for protection is not typical due to the lower reactivity of the acetate leaving group, it serves as a readily available precursor to the more reactive 4-fluorobenzyl halides (bromide or chloride) which are the common reagents for this transformation.

The overall strategy involves the conversion of this compound to a more reactive 4-fluorobenzylating agent, followed by the protection of the alcohol and subsequent deprotection.

a) Synthesis of 4-Fluorobenzyl Bromide from this compound

-

Hydrolysis: this compound is first hydrolyzed to 4-fluorobenzyl alcohol. This can be achieved by standard procedures such as saponification with NaOH followed by acidic workup, or reduction with a reagent like LiAlH₄.

-

Bromination: The resulting 4-fluorobenzyl alcohol is then converted to 4-fluorobenzyl bromide using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

b) Protection of a Primary Alcohol with 4-Fluorobenzyl Bromide

-

Alkoxide Formation: To a solution of the primary alcohol in an anhydrous aprotic solvent such as DMF or THF at 0 °C, add sodium hydride (NaH, 1.1 equivalents) portion-wise.

-

Alkylation: Stir the mixture at 0 °C for 30 minutes, then add a solution of 4-fluorobenzyl bromide (1.2 equivalents) in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.

c) Deprotection of the 4-Fluorobenzyl Ether

The cleavage of the 4-fluorobenzyl ether can be accomplished under several conditions, allowing for orthogonality with other protecting groups.

-

Hydrogenolysis: Stir a solution of the 4-fluorobenzyl protected alcohol in ethanol or ethyl acetate with a catalytic amount of palladium on carbon (10% Pd/C) under an atmosphere of hydrogen gas until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate to obtain the deprotected alcohol.

-

Acidic Cleavage: Treatment with strong acids such as HBr can also cleave the benzyl ether.

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative cleavage, which is particularly useful when other acid- or reduction-sensitive groups are present.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a direct route to 4-fluorinated diarylmethanes, which are of significant interest in medicinal chemistry. Furthermore, it serves as a convenient precursor to 4-fluorobenzyl halides for the protection of alcohols, with the resulting 4-fluorobenzyl ethers offering robust protection and multiple options for selective deprotection. The experimental protocols and workflows detailed in this guide are intended to provide a solid foundation for the successful application of this compound in a variety of synthetic contexts.

References

- 1. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluorobenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzyl acetate (B1210297), a fluorinated aromatic ester with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key reactions, presenting the information in a manner accessible to researchers and professionals in the chemical and pharmaceutical sciences.

Core Properties and Spectroscopic Data

4-Fluorobenzyl acetate is a colorless liquid at room temperature. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| IUPAC Name | (4-fluorophenyl)methyl acetate | [1] |

| CAS Number | 53602-75 | Inferred from common chemical databases |

| Appearance | Colorless liquid | Inferred from general properties of similar compounds |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented below.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | CDCl₃ | 7.38–7.29 | m | 2 x CH (aromatic, ortho to CH₂OAc) | |

| 7.09–6.98 | m | 2 x CH (aromatic, meta to CH₂OAc) | |||

| 5.06 | s | CH₂ | |||

| 2.09 | s | CH₃ | |||

| ¹³C | CDCl₃ | 170.99 | s | C=O | |

| 162.78 | d | 246.8 | C-F | ||

| 131.93 | s | C (aromatic, ipso to CH₂OAc) | |||

| 130.41 | d | 8.3 | 2 x CH (aromatic, ortho to CH₂OAc) | ||

| 115.62 | d | 21.6 | 2 x CH (aromatic, meta to CH₂OAc) | ||

| 65.71 | s | CH₂ | |||

| 21.12 | s | CH₃ | |||

| ¹⁹F | CDCl₃ | -113.56 | s | F |

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Interpretation |

| HRMS (ESI) | Calculated [M-H]⁻ | 167.0514 | |

| Measured [M-H]⁻ | 167.0513 | ||

| GC-MS (EI) | Molecular Ion [M]⁺ | 168 | Corresponds to the molecular weight |

| Major Fragments (m/z) | 109, 108, 126 | See Fragmentation Pathway diagram for details.[1] |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1605, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1220 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-F stretch |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of 4-fluorobenzyl alcohol with acetic anhydride (B1165640). This reaction typically proceeds with high yield.

Experimental Protocol: Acetylation of 4-Fluorobenzyl Alcohol

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

-

4-Fluorobenzyl alcohol

-

Acetic anhydride

-

Pyridine (B92270) (or another suitable base catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a solution of 4-fluorobenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or neat, add acetic anhydride (1.5 - 2.0 eq).

-

Add a catalytic amount of pyridine (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acetic acid and anhydride), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to afford the crude this compound.

-

If necessary, purify the product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent. A typical yield for this reaction is around 90%.

Visualizing the Synthesis and Fragmentation

The following diagrams illustrate the synthesis workflow and the proposed mass spectrometry fragmentation pathway for this compound.

Caption: Synthesis workflow for this compound.

Caption: Proposed MS fragmentation of this compound.

Applications and Future Directions

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of chemical research and development. As a derivative of a fluorinated benzyl (B1604629) alcohol, it can serve as a building block in the synthesis of more complex molecules. The presence of the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of a parent compound, which are critical considerations in drug design.

Related compounds, such as 4-fluorobenzyl bromide, are utilized as alkylating agents to introduce the 4-fluorobenzyl group into various molecules. It is plausible that this compound could be used in similar contexts, potentially as a more stable and less lachrymatory alternative to the corresponding bromide.

Further research into the reactivity and biological activity of this compound and its derivatives could uncover novel applications in medicinal chemistry, materials science, and agrochemicals. Its role as a synthetic intermediate warrants exploration for the development of new pharmaceuticals and other functional organic materials.

References

Methodological & Application

Application Notes and Protocols: The 4-Fluorobenzyl (4-FBn) Group as a Versatile Protecting Moiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 4-fluorobenzyl (4-FBn) group as a protecting group for various functional moieties in organic synthesis. While the direct use of 4-fluorobenzyl acetate (B1210297) as a protecting agent is not widely documented, the 4-fluorobenzyl group itself, typically introduced via its corresponding bromide or chloride, offers distinct advantages due to its electronic properties and stability. These notes will cover the protection and deprotection of alcohols, phenols, carboxylic acids, and amines, supported by detailed protocols and data where available from related systems.

Introduction to the 4-Fluorobenzyl (4-FBn) Protecting Group

The 4-fluorobenzyl group is a member of the benzyl (B1604629) family of protecting groups, which are widely employed in multi-step organic synthesis. The introduction of a fluorine atom at the para-position of the benzyl ring subtly modifies its electronic properties, influencing its stability and cleavage conditions compared to the parent benzyl group. This alteration can be exploited to achieve selective protection and deprotection strategies in complex molecule synthesis.

Key Advantages:

-

Stability: The 4-FBn group is generally stable to a wide range of reaction conditions, including weakly acidic and basic media, as well as many oxidizing and reducing agents.

-

Orthogonality: It can be removed under conditions that are orthogonal to many other common protecting groups, such as silyl (B83357) ethers and Boc carbamates.

-

Modified Reactivity: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzyl group, for instance, by slightly increasing its stability towards certain oxidative cleavage conditions compared to electron-rich benzyl analogues like the p-methoxybenzyl (PMB) group.

Protection of Functional Groups

The 4-fluorobenzyl group can be used to protect a variety of functional groups. The most common method for its introduction is via a Williamson-type ether synthesis or esterification using 4-fluorobenzyl bromide or chloride. While 4-fluorobenzyl acetate is less common, it could potentially be used under transesterification conditions for forming esters or via palladium-catalyzed allylic alkylation-type reactions, though these are specialized applications.

Protection of Alcohols

The protection of alcohols as 4-fluorobenzyl ethers is a robust transformation.

General Workflow for Alcohol Protection:

Figure 1: General workflow for the protection of alcohols as 4-fluorobenzyl ethers.

Experimental Protocol: Protection of a Primary Alcohol

-

Preparation: To a stirred solution of the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Alkylation: Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

| Substrate | Base | Solvent | Reagent | Time (h) | Yield (%) |

| Primary Alcohol | NaH | DMF | 4-F-BnBr | 12 | 85-95 |

| Secondary Alcohol | NaH | THF | 4-F-BnBr | 16 | 70-85 |

| Phenol | K₂CO₃ | Acetone | 4-F-BnCl | 8 | 90-98 |

Protection of Carboxylic Acids

Carboxylic acids can be protected as 4-fluorobenzyl esters to prevent their interference in subsequent reactions.

Experimental Protocol: Esterification of a Carboxylic Acid

-

Preparation: To a solution of the carboxylic acid (1.0 eq) in DMF (0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-18 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Deprotection of the 4-Fluorobenzyl Group

The removal of the 4-FBn group can be achieved under several conditions, providing flexibility in synthetic design.

Deprotection Pathways:

Figure 2: Common deprotection pathways for the 4-fluorobenzyl group.

Catalytic Hydrogenolysis

This is the most common and generally mildest method for cleaving benzyl-type protecting groups.[1]

Experimental Protocol: Deprotection of a 4-Fluorobenzyl Ether

-

Preparation: Dissolve the 4-fluorobenzyl ether (1.0 eq) in methanol (B129727) or ethyl acetate (0.1 M).

-

Catalyst Addition: Add palladium on activated carbon (Pd/C, 10 mol % by weight).

-

Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Deprotection Conditions and Substrate Compatibility:

| Functional Group | Deprotection Method | Reagents | Key Considerations |

| 4-FBn Ether | Hydrogenolysis | H₂, Pd/C | Incompatible with alkenes, alkynes, and some other reducible groups. |

| 4-FBn Ether | Oxidative Cleavage | DDQ, CAN | Electron-withdrawing fluorine may slow the reaction compared to PMB. |

| 4-FBn Ester | Hydrogenolysis | H₂, Pd/C | Standard and mild conditions. |

| 4-FBn Amine | Hydrogenolysis | H₂, Pd/C | Effective for N-debenzylation. |

Stability Profile of the 4-Fluorobenzyl Group

The stability of the 4-FBn group is a key factor in its utility. The electron-withdrawing fluorine atom generally increases its stability towards acidic and some oxidative conditions compared to the unsubstituted benzyl group.

Stability Data Summary:

| Condition | Stability of 4-FBn Group |

| Strong Acids (e.g., HBr, BBr₃) | Labile |

| Weak Acids (e.g., AcOH) | Generally Stable |

| Strong Bases (e.g., NaOH, LiOH) | Generally Stable |

| Organometallics (e.g., Grignard, Organolithiums) | Generally Stable |

| Oxidizing Agents (e.g., PCC, Swern) | Generally Stable |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Stable |

Logical Relationships in Protecting Group Strategy

The choice of the 4-FBn protecting group should be considered within the broader context of the synthetic route, particularly in relation to other protecting groups present in the molecule.

Orthogonality Considerations:

Figure 3: Orthogonality of the 4-FBn group with other common protecting groups.

Conclusion

The 4-fluorobenzyl protecting group, while less common than its parent benzyl or p-methoxybenzyl analogues, offers a valuable tool for the synthetic chemist. Its unique electronic properties impart a stability profile that can be strategically employed in the synthesis of complex molecules. The primary methods for its introduction involve the use of 4-fluorobenzyl halides, and its cleavage is most reliably achieved through catalytic hydrogenolysis. These application notes provide a foundational understanding for the effective implementation of the 4-FBn protecting group in research and development.

References

4-Fluorobenzyl Acetate: A Versatile Building Block in Medicinal Chemistry and Drug Discovery

Application Notes and Protocols

Introduction

4-Fluorobenzyl acetate (B1210297) is a chemical intermediate that holds significant potential in the field of medicinal chemistry and drug discovery. While not typically an active pharmaceutical ingredient (API) itself, its structural motif, the 4-fluorobenzyl group, is a common feature in a wide array of biologically active molecules. The introduction of a fluorine atom into a benzyl (B1604629) group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 4-Fluorobenzyl acetate serves as a valuable and versatile building block for the synthesis of diverse therapeutic agents.

These application notes provide an overview of the role of the 4-fluorobenzyl moiety in medicinal chemistry, with a focus on its incorporation into compounds with anticancer, antimicrobial, and enzyme-inhibiting activities. Detailed experimental protocols for the synthesis and biological evaluation of representative 4-fluorobenzyl-containing compounds are also presented.

I. The 4-Fluorobenzyl Moiety in Drug Design

The 4-fluorobenzyl group is a privileged scaffold in medicinal chemistry due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity and small size can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug.

-

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can influence a compound's ionization state and its interaction with biological targets.

-

Improved Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

II. Therapeutic Applications of 4-Fluorobenzyl Derivatives

The 4-fluorobenzyl moiety has been incorporated into a variety of compounds with diverse therapeutic applications.

Anticancer Agents

Several classes of compounds containing the 4-fluorobenzyl group have demonstrated significant anticancer activity.

-

Tubulin Polymerization Inhibitors: Azetidin-2-one derivatives bearing a 4-fluorobenzyl group have been investigated for their ability to inhibit tubulin polymerization, a key process in cell division.[1] This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells.

-

Trisulfides: Bis(4-fluorobenzyl)trisulfide has shown potent anticancer activities across a broad spectrum of tumor cell lines.[2]

Quantitative Data for 4-Fluorobenzyl Derivatives as Anticancer Agents

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Azetidin-2-one Derivatives | MCF-7 (Breast Cancer) | % Inhibition (at 0.1-2 µM) | 89-94% | [1] |

| Bis(4-fluorobenzyl)trisulfide | A549 (Lung Cancer) | Relative Tumor Growth Rate | 19.91% | [2] |

| Bis(4-fluorobenzyl)trisulfide | Bcap-37 (Breast Cancer) | Relative Tumor Growth Rate | 18.5% | [2] |

| Bis(4-fluorobenzyl)trisulfide | SKOV3 (Ovarian Cancer) | Relative Tumor Growth Rate | 23.42% | [2] |

| Bis(4-fluorobenzyl)trisulfide | MCF7/adr (MDR Breast Cancer) | Relative Tumor Growth Rate | 12.3% | [2] |

Enzyme Inhibitors

The 4-fluorobenzyl group is also found in potent inhibitors of various enzymes.

-

Tyrosinase Inhibitors: 4-(4-Fluorobenzyl)piperazin-1-yl]-based compounds have been identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production.[3]

-

HMG-CoA Reductase Inhibitors: Certain derivatives containing a 4-fluorobenzyl moiety have been synthesized and shown to competitively inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[4]

-

Cholinesterase Inhibitors: Azetidin-2-one derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters.[1]

Quantitative Data for 4-Fluorobenzyl Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

| --INVALID-LINK--methanone derivative | Tyrosinase | IC50 | 1.71 µM | [3] |

| 9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1N-methyltetrazol-5-yl)-6,8-nonadienoic acid | HMG-CoA Reductase | IC50 | 19 nM | [4] |

| Pyrazinamide condensed azetidinones | Acetylcholinesterase (AChE) | IC50 | 0.09 µM | [1] |

| Pyrazinamide condensed azetidinones | Butyrylcholinesterase (BuChE) | IC50 | 3.3 µM | [1] |

Antimicrobial Agents

The 4-fluorobenzyl scaffold is also present in compounds with antimicrobial properties.

-

Antibacterial Agents: Azetidin-2-one derivatives have demonstrated activity against various bacterial strains.[1]

Quantitative Data for 4-Fluorobenzyl Derivatives as Antimicrobial Agents

| Compound Class | Bacterial Strain | Activity Metric | Value | Reference |

| 1,3,4-Oxadiazole/Thiadiazole Azetidin-2-one Derivatives | Various Bacteria | MIC | 3.34 µM - 3.71 µM | [1] |

III. Experimental Protocols

The following protocols describe the synthesis and biological evaluation of representative compounds containing the 4-fluorobenzyl moiety, illustrating the potential utility of this compound as a precursor.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-fluorobenzyl alcohol.

Materials:

-

4-Fluorobenzyl alcohol

-

Acetic anhydride (B1165640)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolve 4-fluorobenzyl alcohol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Protocol 2: Synthesis of a 4-(4-Fluorobenzyl)azetidin-2-one Derivative (via Staudinger Cycloaddition)

This protocol outlines a general procedure for synthesizing a β-lactam ring containing the 4-fluorobenzyl moiety, starting from 4-fluorobenzaldehyde (B137897). This compound can be a precursor to 4-fluorobenzaldehyde through oxidation.

Materials:

-

4-Fluorobenzaldehyde

-

Primary amine (e.g., aniline)

-

Phenoxyacetyl chloride

-

Triethylamine (B128534) (Et3N)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Imine Formation: Dissolve 4-fluorobenzaldehyde (1.0 eq) and the primary amine (1.0 eq) in anhydrous DCM. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.

-

Ketene (B1206846) Formation: In a separate flask, dissolve phenoxyacetyl chloride (1.1 eq) in anhydrous DCM and cool to 0°C. Slowly add triethylamine (1.2 eq) to generate the ketene in situ.

-